Ethyl dirazepate

Catalog No.
S007262
CAS No.
23980-14-5
M.F
C18H14Cl2N2O3
M. Wt
377.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl dirazepate

CAS Number

23980-14-5

Product Name

Ethyl dirazepate

IUPAC Name

ethyl 7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepine-3-carboxylate

Molecular Formula

C18H14Cl2N2O3

Molecular Weight

377.2 g/mol

InChI

InChI=1S/C18H14Cl2N2O3/c1-2-25-18(24)16-17(23)21-14-8-7-10(19)9-12(14)15(22-16)11-5-3-4-6-13(11)20/h3-9,16H,2H2,1H3,(H,21,23)

InChI Key

XFVPZJMXRNBHLQ-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CCOC(=O)C1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3Cl

Ethyl dirazepate is a drug which is a benzodiazepine derivative. It has anxiolytic and hypnotic and possibly other characteristic benzodiazepine properties.

Ethyl dirazepate (CAS 23980-14-5) is a specialized 1,4-benzodiazepine derivative characterized by a 7-chloro-5-(2-chlorophenyl) core and a 3-ethoxycarbonyl (ethyl ester) group[1]. Functioning chemically as a lipophilic prodrug, it undergoes esterase-mediated hydrolysis and subsequent decarboxylation to yield the active metabolite delorazepam. In industrial procurement and chemoinformatics, ethyl dirazepate is highly valued over traditional active pharmaceutical ingredients as a moisture-stable, organic-soluble precursor. It is primarily utilized in sustained-release formulation research, the development of forensic reference standards, and as an intermediate in the anhydrous synthesis of 2'-chloro substituted benzodiazepine analogs.

Substituting ethyl dirazepate with more common analogs like clorazepate or delorazepam fundamentally alters physicochemical handling and pharmacokinetic modeling [1]. Clorazepate is typically supplied as a hygroscopic dipotassium salt that rapidly degrades via acid-catalyzed decarboxylation in aqueous environments, making it unsuitable for moisture-sensitive organic synthesis. In contrast, ethyl dirazepate is a neutral, moisture-stable ethyl ester that requires specific enzymatic cleavage, providing a controlled release profile. Furthermore, replacing it with the closely related ethyl loflazepate (a 2'-fluoro analog) shifts the downstream metabolite profile from delorazepam to desalkylflurazepam, invalidating comparative metabolic assays and altering target receptor affinities in forensic and pharmacological models.

Ester-Mediated Moisture Stability and Organic Solubility vs. Clorazepate

Unlike clorazepate, which is formulated as a highly hygroscopic dipotassium salt that rapidly decarboxylates in the presence of moisture or acidic conditions, ethyl dirazepate utilizes a neutral 3-ethyl ester moiety [1]. This structural modification confers high stability against ambient moisture and excellent solubility in standard organic solvents (e.g., dichloromethane, ethanol), preventing premature degradation during storage and anhydrous synthesis workflows.

Evidence DimensionPhysicochemical stability and solubility profile
Target Compound DataEthyl dirazepate: Neutral ester, moisture-stable, high organic solubility
Comparator Or BaselineClorazepate dipotassium: Hygroscopic salt, rapid acid-catalyzed degradation
Quantified DifferenceComplete elimination of salt-induced hygroscopicity and acid lability
ConditionsStandard laboratory storage and non-aqueous formulation conditions

Buyers requiring a stable precursor for long-term storage or organic-phase synthesis must select the esterified ethyl dirazepate over the highly labile clorazepate salt.

Metabolic Precursor Control and Release Kinetics vs. Delorazepam

While direct administration or use of delorazepam provides immediate receptor availability, ethyl dirazepate acts as a lipophilic prodrug requiring a two-step metabolic activation (esterase hydrolysis followed by decarboxylation) [1]. This rate-limiting enzymatic cleavage extends the half-life profile and provides a smoother pharmacokinetic curve, making it an essential reference compound for developing controlled-absorption or sustained-release delivery systems.

Evidence DimensionMechanism of metabolite generation
Target Compound DataEthyl dirazepate: Rate-limited esterase hydrolysis required
Comparator Or BaselineDelorazepam: Immediate availability (no cleavage required)
Quantified DifferenceIntroduction of an enzymatic rate-limiting step prior to decarboxylation
ConditionsIn vitro metabolic assays and pharmacokinetic modeling

Procurement for sustained-release formulation research requires the esterified prodrug to accurately model enzymatic release kinetics.

Halogen Substitution Impact on Metabolite Tracking vs. Ethyl Loflazepate

Ethyl dirazepate features a 2'-chloro substitution on the phenyl ring, contrasting with the 2'-fluoro substitution of ethyl loflazepate [1]. This halogen shift dictates the downstream active metabolite—yielding delorazepam instead of desalkylflurazepam. The increased steric bulk and lipophilicity of the chlorine atom alter both the receptor binding affinity and the chromatographic retention times, which is critical for precise forensic standard calibration and structure-activity relationship (SAR) mapping.

Evidence DimensionDownstream active metabolite generation
Target Compound DataEthyl dirazepate: Yields delorazepam (2'-chloro)
Comparator Or BaselineEthyl loflazepate: Yields desalkylflurazepam (2'-fluoro)
Quantified DifferenceDistinct mass-to-charge (m/z) ratios and chromatographic retention profiles
ConditionsLC-MS/MS metabolic profiling and forensic toxicology

Analytical laboratories must procure the exact 2'-chloro analog to accurately calibrate assays for delorazepam-producing prodrugs.

Prodrug Pharmacokinetic Modeling and Sustained-Release Research

Ideal for use as a reference compound in evaluating esterase-dependent sustained-release delivery systems, leveraging its rate-limiting hydrolysis step compared to immediate-release active metabolites [1].

Forensic and Toxicological Reference Standards

Essential for LC-MS/MS calibration to distinguish between 2'-chloro (dirazepate/delorazepam) and 2'-fluoro (loflazepate/desalkylflurazepam) benzodiazepine metabolic pathways in complex biological matrices [1].

Anhydrous Organic Synthesis of 1,4-Benzodiazepines

Serves as a moisture-stable, organic-soluble intermediate for the advanced synthesis of 2'-chloro substituted analogs (e.g., lorazepam derivatives) where hygroscopic salts like clorazepate would fail during process scale-up[1].

XLogP3

3.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

376.0381477 Da

Monoisotopic Mass

376.0381477 Da

Heavy Atom Count

25

UNII

74FAA305EW

Wikipedia

Ethyl_dirazepate

Dates

Last modified: 02-18-2024

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